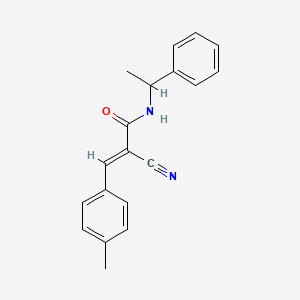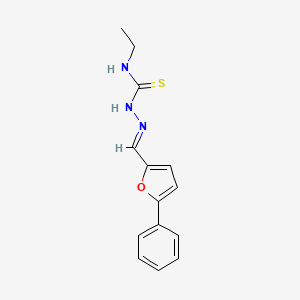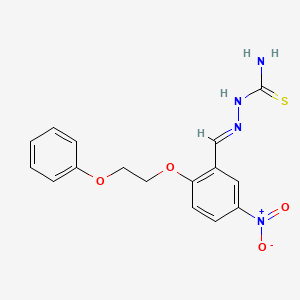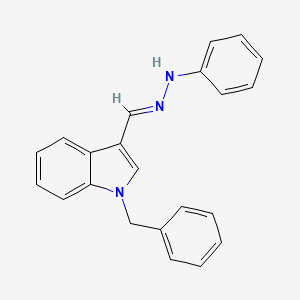![molecular formula C15H19N3O B5908229 1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime](/img/structure/B5908229.png)
1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime, also known as DMPO, is a stable nitroxide radical that is widely used in scientific research. The compound is a spin trap agent that can trap and detect free radicals in biological systems. DMPO is a valuable tool for studying oxidative stress, inflammation, and other biochemical processes that involve free radicals.
作用機序
1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime works by trapping free radicals and forming stable adducts that can be detected using various analytical techniques. The compound can trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals. This compound forms stable adducts with free radicals that can be detected using electron spin resonance (ESR) spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound can protect cells and tissues from oxidative stress and inflammation by trapping free radicals. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is a valuable tool for studying free radicals in biological systems. The compound is stable and can be easily synthesized in the laboratory. This compound is also highly selective and can trap a wide range of free radicals. However, this compound has some limitations for lab experiments. The compound is relatively expensive, and its stability can be affected by pH and temperature. Additionally, this compound can interfere with some analytical techniques, such as mass spectrometry.
将来の方向性
There are many potential future directions for research involving 1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime. One area of interest is the development of new spin trap agents that are more selective and stable than this compound. Another area of research is the use of this compound in clinical studies to evaluate its potential therapeutic effects. Additionally, this compound could be used to study the role of free radicals in aging, cancer, and other diseases. Overall, this compound is a valuable tool for studying free radicals and has many potential applications in scientific research.
合成法
1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime can be synthesized through the reaction of 4-(dimethylamino)benzaldehyde with 2,5-dimethylpyrrole in the presence of hydroxylamine hydrochloride. The reaction yields this compound as a yellow crystalline solid with a melting point of 110-112°C.
科学的研究の応用
1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is commonly used in scientific research to study the role of free radicals in biological systems. The compound is a spin trap agent that can trap and detect free radicals, which are highly reactive molecules that can cause damage to cells and tissues. By trapping free radicals, this compound can provide valuable insights into the mechanisms of oxidative stress, inflammation, and other biochemical processes.
特性
IUPAC Name |
(NE)-N-[[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-9-13(10-16-19)12(2)18(11)15-7-5-14(6-8-15)17(3)4/h5-10,19H,1-4H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANXSDYZUKEOFA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[2-(allyloxy)-5-chlorobenzylidene]-2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B5908149.png)

![N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)

![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908171.png)

![6-[4-(diethylamino)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908184.png)
![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)


![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5908212.png)

![5-imino-2-isopropyl-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908219.png)
![3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5908222.png)
